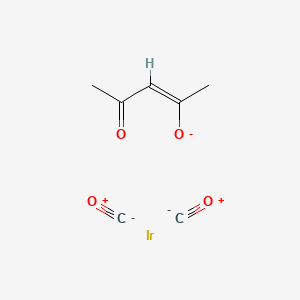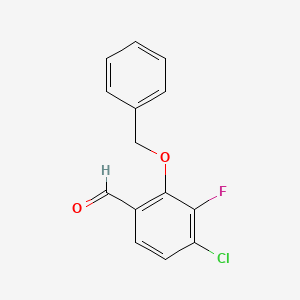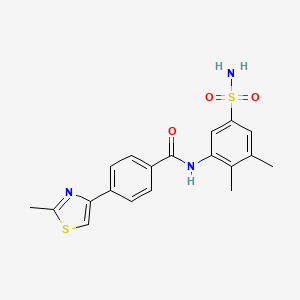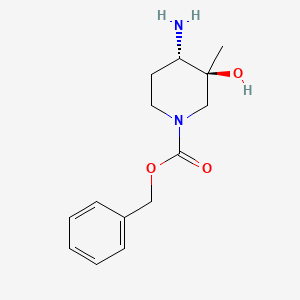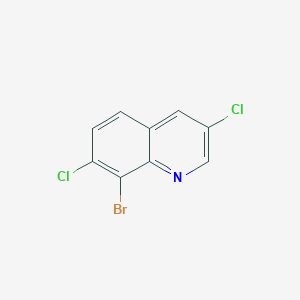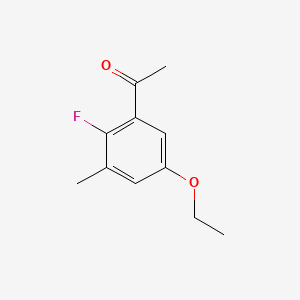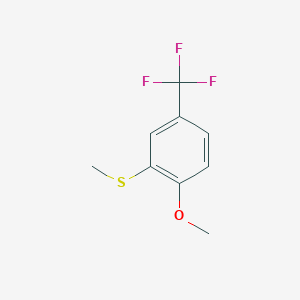
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfane group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane typically involves the reaction of 2-methoxy-5-(trifluoromethyl)phenyl)thiol with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired sulfane compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethyl groups can participate in various chemical interactions, while the sulfane group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane
- (2-Methoxy-5-methyl-4-(trifluoromethyl)phenyl)(methyl)sulfane
- (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol
Uniqueness
(2-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the presence of both a methoxy and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H9F3OS |
|---|---|
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
1-methoxy-2-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3OS/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3 |
Clé InChI |
UJFOQNYJDGKBRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(F)(F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


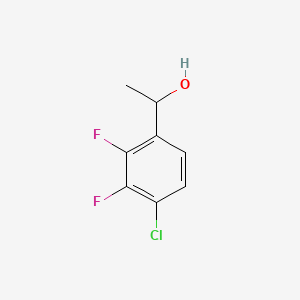


![ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B14029742.png)
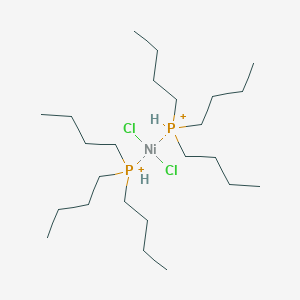
![6-Chloropyrazolo[1,5-A]pyridin-5-amine](/img/structure/B14029748.png)
